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Compound of Interest

Compound Name: Quasipanaxatriol

Cat. No.: B15594608

Quasipanaxatriol: A Structural Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quasipanaxatriol is a dammarane-type triterpenoid, a class of natural products known for their
diverse and potent biological activities. As a member of this family, Quasipanaxatriol holds
potential for further investigation in drug discovery and development. This technical guide
provides a summary of the available information on its chemical structure and computed
physicochemical properties. It is important to note that detailed experimental data, including
comprehensive spectral analyses, specific isolation protocols, and elucidated biological
pathways, are not extensively available in the current body of scientific literature.

Chemical Structure and Identification

Quasipanaxatriol is a tetracyclic triterpenoid characterized by a dammarane skeleton. The
systematic name for Quasipanaxatriol is
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-
2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-
3,6,12-triol.[1][2]

Key structural identifiers are summarized in the table below.
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Identifier

Value

Molecular Formula

C30H5003[1][2][3]

Molecular Weight

458.7 g/mol [2]

IUPAC Name

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,
10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-
dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-
dodecahydro-1H-cyclopenta[a]phenanthrene-
3,6,12-triol[1][2]

SMILES

CC(=CC/C=C(/C)
[C@H]1CC[C@@]2([C@@H]1--INVALID-LINK-
-C)0)C)0)C">C@@HO)C)C[1][2]

InChl

INChI=1S/C30H5003/c1-18(2)10-9-11-19(3)20-
12-15-29(7)25(20)21(31)16-23-28(6)14-13-
24(33)27(4,5)26(28)22(32)17-30(23,29)8/h10-
11,20-26,31-33H,9,12-17H2,1-8H3/b19-
11-/t20-,21-,22+,23- 24+ 25+ 26+,28-,29-,30-/m
1/s1[1][2]

InChlKey

JKPOYAJYRYOGBN-SQORPJEFSA-N[1][2]

CAS Number

171903-78-9[3]

Synonyms

Damara-20(22), 24-dien-3, 6, 12-trine[2]

Physicochemical Properties

Detailed experimentally derived physicochemical data for Quasipanaxatriol are limited in the

available literature. The following table summarizes computed properties that can be used to

predict its behavior in biological and chemical systems.
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Property Value
XLogP3-AA 7.2[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 60.7 A2[1]
Heavy Atom Count 33[1]
Complexity 822[1]

Experimental Data and Protocols

At present, specific and detailed experimental protocols for the isolation, synthesis, and
biological analysis of Quasipanaxatriol are not well-documented in publicly accessible
scientific databases. General methodologies for the isolation of dammarane-type triterpenoids
from plant sources, such as various species of the Panax and Aralia genera, typically involve
extraction with organic solvents followed by various chromatographic separation techniques.
However, a protocol tailored specifically to Quasipanaxatriol has not been identified.

Similarly, quantitative spectral data from techniques such as Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not
available. While general spectral characteristics can be predicted based on its structure,
precise chemical shifts, absorption bands, and fragmentation patterns have not been
published.

Biological Activity and Signhaling Pathways

The biological activities and the specific signaling pathways modulated by Quasipanaxatriol
have not yet been elucidated in the scientific literature. Dammarane-type triterpenoids, as a
class, are known to exhibit a wide range of pharmacological effects, including anti-
inflammatory, anti-cancer, and neuroprotective activities, often through modulation of key
signaling cascades. However, dedicated studies to determine the specific biological targets and
mechanisms of action for Quasipanaxatriol are currently lacking.
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Logical Workflow for Future Research

To fully characterize Quasipanaxatriol and unlock its therapeutic potential, a systematic
research approach is necessary. The following diagram illustrates a logical workflow for future
investigations.
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Logical Workflow for Quasipanaxatriol Research
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Caption: A proposed workflow for the systematic investigation of Quasipanaxatriol.
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Conclusion

Quasipanaxatriol represents an intriguing natural product with a chemical scaffold that
suggests potential biological activity. However, a significant gap exists in the scientific literature
regarding its experimental characterization and pharmacological evaluation. The data
presented here, based on available database entries, provides a foundational understanding of
its chemical structure. Further research, following a logical workflow from isolation and
characterization to in-depth biological studies, is essential to uncover the potential of
Quasipanaxatriol as a therapeutic agent. This molecule remains a promising candidate for
natural product researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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